An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Core Properties and Scientific Insights
An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS No. 1334146-82-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on the scientific principles underpinning its behavior. Detailed experimental protocols and data interpretation are provided to support researchers in their practical applications of this molecule.
Introduction: The Significance of the Spirohydantoin Scaffold
The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for precise orientation of substituents in biological space. This structural rigidity can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of a spirocyclic junction, where two rings share a single carbon atom, reduces the conformational flexibility inherent in many acyclic and simple cyclic structures. This often translates into improved metabolic stability and pharmacokinetic profiles.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione belongs to this important class of compounds. The "triaza" designation indicates the presence of three nitrogen atoms within the core structure, which are key determinants of its chemical and physical properties, including its basicity. The hydantoin ring (a five-membered ring with two nitrogen atoms and two carbonyl groups) is a well-known pharmacophore found in a variety of approved drugs. The pyrrolidine ring, sharing the spiro center, offers additional points for chemical modification to modulate activity and properties. This guide will explore the fundamental characteristics of the hydrochloride salt of this spirohydantoin, providing a foundation for its further investigation and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.
Chemical Structure and Basic Information
-
IUPAC Name: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
-
CAS Number: 1334146-82-5[1]
-
Molecular Formula: C₆H₉N₃O₂ · HCl[2]
-
Molecular Weight: 191.62 g/mol [1]
The structure comprises a hydantoin ring fused to a pyrrolidine ring at the C5 position of the hydantoin. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely the secondary amine in the pyrrolidine ring, is protonated.
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, computational models provide valuable predictions for key parameters.
| Property | Predicted Value | Source |
| XlogP | -1.5 | PubChem |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
The negative XlogP value suggests that the free base is highly hydrophilic, a property that would be further enhanced in its hydrochloride salt form, indicating good aqueous solubility.
Synthesis and Spectroscopic Characterization
The synthesis of spirohydantoins can be achieved through various synthetic routes. A common and effective method is the Bucherer-Bergs reaction, which involves the reaction of a ketone with an alkali cyanide and ammonium carbonate. For 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, a plausible synthetic precursor would be a protected 3-pyrrolidinone derivative.
Representative Synthesis Workflow
The following diagram illustrates a logical synthetic pathway to obtain the target compound.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis of Spirohydantoins from Pyrrolidine Derivatives
This protocol is a generalized procedure based on established methods for spirohydantoin synthesis.[3]
-
Reaction Setup: In a sealed pressure vessel, combine the N-protected 3-pyrrolidinone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (1:1 v/v).
-
Heating and Reaction: Securely seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.
-
Salt Formation: To obtain the hydrochloride salt, the purified spirohydantoin free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in an inert solvent (e.g., dioxane or diethyl ether) until precipitation is complete. The hydrochloride salt is then collected by filtration, washed with the inert solvent, and dried under vacuum.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pyrrolidine ring and the N-H protons of the hydantoin and protonated pyrrolidinium moieties. The chemical shifts of the protons adjacent to the nitrogen atoms would be significantly influenced by the protonation state.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon, and the methylene carbons of the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the hydantoin ring (around 1700-1780 cm⁻¹). N-H stretching vibrations will also be present (around 3200-3400 cm⁻¹), which may be broadened in the hydrochloride salt due to hydrogen bonding.
-
Mass Spectrometry: The mass spectrum of the free base would show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted mass spectrometry data for adducts of the free base is available.[2]
Basic Properties and pKa Determination
The presence of three nitrogen atoms, particularly the secondary amine in the pyrrolidine ring, imparts basic properties to the molecule. The hydrochloride salt form is a direct consequence of this basicity. The pKa of the conjugate acid (the protonated form) is a critical parameter that governs the compound's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and target binding.
Understanding Basicity
The basicity of the nitrogen atoms in 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is influenced by their chemical environment. The lone pairs of the hydantoin nitrogens are delocalized by the adjacent carbonyl groups, rendering them significantly less basic. In contrast, the lone pair of the pyrrolidine nitrogen is localized, making it the primary site of protonation.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining pKa values.[4]
-
Sample Preparation: Accurately weigh a sample of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the protonated species has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Potential Applications in Drug Discovery
The spirohydantoin scaffold is associated with a wide range of biological activities. While specific data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is limited, the known activities of related compounds suggest promising avenues for investigation.
Antimicrobial Activity
Derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione have shown promising biological activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that the core scaffold could be a valuable starting point for the development of novel antibacterial agents. The mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum.
Other Potential Therapeutic Areas
Spirohydantoin derivatives have been explored for a multitude of therapeutic applications, including:
-
Anticonvulsants: The hydantoin ring is a classic pharmacophore in antiepileptic drugs.
-
Oncology: Some spirohydantoins have demonstrated anticancer activity by targeting various cellular pathways.[5]
-
Neurodegenerative Diseases: Compounds with this scaffold have been investigated for their potential to modulate targets involved in neurological disorders.[6]
The unique three-dimensional structure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione makes it an attractive candidate for screening in a variety of biological assays to uncover new therapeutic applications.
Safety and Handling
While specific toxicity data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
Conclusion
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its basicity, a consequence of the pyrrolidine nitrogen, is a key property influencing its solubility and handling as a hydrochloride salt. The rigid spirohydantoin scaffold, combined with the potential for diverse chemical modifications, makes it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and offers practical guidance for its synthesis and characterization, thereby enabling further research into its therapeutic potential.
References
- (Reference to a general medicinal chemistry textbook discussing privileged scaffolds)
-
PubChemLite - 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (C6H9N3O2). ([Link])
-
2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride - PubChem. ([Link])
- (Reference to a research article on the biological activities of spirohydantoins)
- (Reference to a review on the synthesis of spirocyclic compounds)
-
Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed. ([Link])
- (Reference to a standard organic chemistry textbook on spectroscopic methods)
- (Reference to a publication on the antimicrobial activity of 1,3,7-triazaspiro[4.
- (Reference to a general organic chemistry textbook on basicity)
- (Reference to a practical guide on pKa determin
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. ([Link])
-
Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. ([Link])
- (Reference to a safety data sheet for a similar chemical compound)
-
1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride - MySkinRecipes. ([Link])
Sources
- 1. Chemscene ChemScene | 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride | Fisher Scientific [fishersci.com]
- 2. PubChemLite - 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (C6H9N3O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride [myskinrecipes.com]
- 7. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
